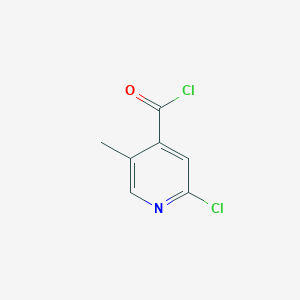
2-Chloro-5-methylisonicotinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methylisonicotinoyl chloride is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of isonicotinic acid and is characterized by the presence of a chlorine atom and a methyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-methylisonicotinoyl chloride typically involves the chlorination of 5-methylisonicotinic acid. One common method includes the reaction of 5-methylisonicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C7H7NO2} + \text{SOCl2} \rightarrow \text{C7H5Cl2NO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 2-Chloro-5-methylisonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Major Products:
Nucleophilic Substitution: Formation of substituted isonicotinoyl derivatives.
Oxidation: Formation of oxidized derivatives, though less common.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
科学研究应用
2-Chloro-5-methylisonicotinoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-chloro-5-methylisonicotinoyl chloride involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
相似化合物的比较
- 2-Chloroisonicotinoyl chloride
- 5-Methylisonicotinoyl chloride
- 2-Chloro-5-bromonicotinoyl chloride
Comparison: 2-Chloro-5-methylisonicotinoyl chloride is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination imparts distinct reactivity and steric properties compared to its analogs. For instance, the methyl group can influence the compound’s solubility and reactivity, making it suitable for specific synthetic applications that its analogs may not be able to achieve.
属性
分子式 |
C7H5Cl2NO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC 名称 |
2-chloro-5-methylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-3-10-6(8)2-5(4)7(9)11/h2-3H,1H3 |
InChI 键 |
CDOAPTSVBGUAOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


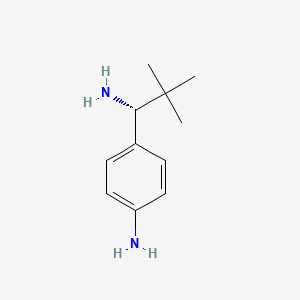
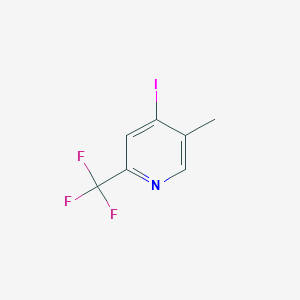
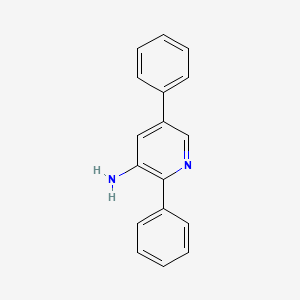
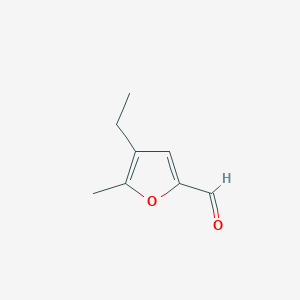
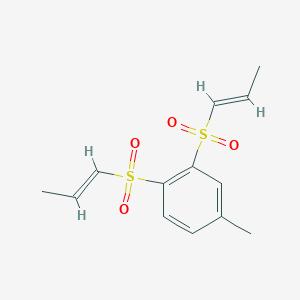
![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
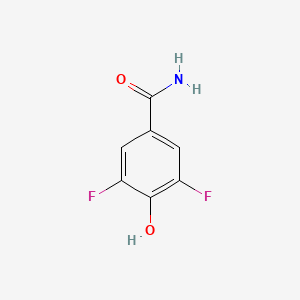
![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
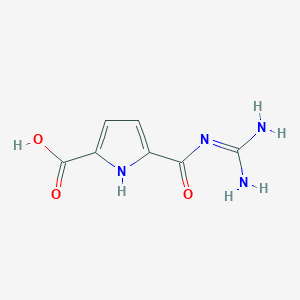
![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
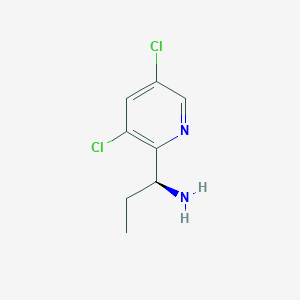
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)

